2-propyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine
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Overview
Description
2-propyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Alkylation: The tetrazole ring is then alkylated with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Propylation: Finally, the compound is propylated using propyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-propyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-propyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-4-amine: Similar structure but with a different position of the tetrazole ring.
2-propyl-N-(3,4,5-trimethoxybenzyl)-1H-tetrazol-5-amine: Another isomer with a different hydrogen position.
Uniqueness
2-propyl-N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C14H21N5O3 |
---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
2-propyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C14H21N5O3/c1-5-6-19-17-14(16-18-19)15-9-10-7-11(20-2)13(22-4)12(8-10)21-3/h7-8H,5-6,9H2,1-4H3,(H,15,17) |
InChI Key |
JFYMEFSUJPFFHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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